molecular formula C24H23N3O5S2 B2938756 N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide CAS No. 617694-86-7

N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

Cat. No.: B2938756
CAS No.: 617694-86-7
M. Wt: 497.58
InChI Key: KLEFHKUBSBVQNT-MRCUWXFGSA-N
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Description

The compound N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide features a complex heterocyclic scaffold combining indole, thiazolidinone, and acetamide moieties. Key structural attributes include:

  • 3-Isopropyl-substituted thiazolidinone: Introduces steric bulk, which may modulate binding affinity or metabolic stability.
  • (3Z)-Configuration: Ensures planar geometry critical for π-π stacking or intramolecular charge transfer.
  • Thioxo group: Enhances hydrogen-bonding capacity and redox activity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-13(2)27-23(30)21(34-24(27)33)20-15-7-5-6-8-17(15)26(22(20)29)12-19(28)25-16-10-9-14(31-3)11-18(16)32-4/h5-11,13H,12H2,1-4H3,(H,25,28)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEFHKUBSBVQNT-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617694-86-7
Record name N-(2,4-DIMETHOXYPHENYL)-2-[(3Z)-3-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C24H23N3O5S2
  • Molecular Weight : 497.58 g/mol
  • CAS Number : 617694-86-7
  • Purity : Typically around 95% .

Anticancer Properties

Recent studies have indicated that N-(2,4-Dimethoxyphenyl)-2-acetamide derivatives exhibit notable anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.6Induction of apoptosis
MCF7 (Breast)12.4Inhibition of cell proliferation
HeLa (Cervical)18.9Disruption of mitochondrial function

These results suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit tumor growth by disrupting cellular metabolism .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have assessed its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria .

The biological activity of N-(2,4-Dimethoxyphenyl)-2-acetamide is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell survival and proliferation .

Case Study 1: Anticancer Activity

A study conducted on the effects of N-(2,4-Dimethoxyphenyl)-2-acetamide on breast cancer cells revealed significant apoptosis induction. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound for 24 hours.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, N-(2,4-Dimethoxyphenyl)-2-acetamide was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation at sub-MIC concentrations.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties between the target compound and its analogues:

Compound Name Molecular Formula Substituents (Thiazolidinone) Substituents (Acetamide) Molecular Weight (g/mol) Key Data/Activity
Target Compound C₂₄H₂₃N₃O₅S₂* 3-Isopropyl 2,4-Dimethoxyphenyl ~525.6 N/A (Predicted)
2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide C₂₃H₁₉N₃O₃S₂ 3-Allyl 2-Methylphenyl 449.5 ChemSpider ID: 4744611
N-(4-Chlorophenyl)-2-[(3Z)-3-(3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide C₂₃H₁₈ClN₃O₄S₃ 3-(1,1-Dioxidotetrahydrothienyl) 4-Chlorophenyl 548.1 CAS: 1268704-55-7
N-(2-Chlorophenyl)-2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide C₂₂H₁₅ClN₃O₃S₂ 3-Allyl 2-Chlorophenyl 468.0 Predicted CCS (Ų): 212.4 [M+H]+
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide C₂₃H₁₉N₃O₃S₂ 5-Benzylidene 2-Methylphenyl 449.5 Synthesized via rhodanine derivatization

*Calculated based on IUPAC name.

a) Thiazolidinone Modifications
  • 5-Benzylidene () : Extends conjugation, improving UV absorption and possibly enhancing photoactivity .
b) Acetamide Substituents
  • 2,4-Dimethoxyphenyl (Target Compound) : Methoxy groups improve solubility and electron density, favoring interactions with polar receptors .
  • Chlorophenyl () : Electron-withdrawing Cl atoms may enhance binding to hydrophobic pockets in enzymes .
  • Methylphenyl () : Methyl groups balance hydrophobicity and steric effects, commonly used in lead optimization .

Predictive Data and Analytical Insights

  • Collision Cross-Section (CCS) : Analogues like the compound in exhibit CCS values of ~212.4 Ų for [M+H]+ adducts, suggesting comparable hydrodynamic radii for the target compound .
  • Synthetic Feasibility: Rhodanine-based thiazolidinones (e.g., ) are synthesized via Knoevenagel condensation, implying similar routes for the target compound .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves condensation reactions between thiazolidinone precursors and indole derivatives. A validated method includes refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. The reaction is monitored for 3–5 hours, followed by recrystallization using DMF/acetic acid mixtures to isolate crystalline products .

Reaction Parameter Conditions
SolventAcetic acid
CatalystSodium acetate (0.1 mol)
TemperatureReflux (~118°C for acetic acid)
Time3–5 hours
PurificationRecrystallization (DMF/acetic acid)

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR Spectroscopy : For confirming substitution patterns on the indole and thiazolidinone moieties.
  • X-ray Crystallography : To resolve stereochemical ambiguities, particularly the (Z)-configuration of the thiazolidinone-ylidene group .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : To identify carbonyl (C=O) and thioxo (C=S) functional groups.

Q. How can researchers assess purity and stability under storage conditions?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For example, storage at −20°C in amber vials with desiccants preserves integrity for >6 months .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies often arise from polymorphic forms or solvent interactions. A systematic approach includes:

  • Solubility Screening : Test in DMSO, methanol, and aqueous buffers at pH 1–10.
  • Powder X-ray Diffraction (PXRD) : Identify polymorphs affecting solubility.
  • Co-solvent Systems : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

Mechanistic studies employ:

  • Kinetic Profiling : Monitor intermediate formation via in situ FTIR or LC-MS.
  • Isotopic Labeling : Use ¹³C-labeled reagents to track cyclization pathways.
  • Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for thiazolidinone ring closure .

Q. What methodologies validate structure-activity relationships (SAR) for pharmacological targets?

SAR studies require:

  • Analog Synthesis : Modify substituents (e.g., isopropyl, methoxyphenyl) to assess steric/electronic effects.
  • In Vitro Assays : Test inhibition of kinases or proteases linked to diseases like cancer.
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR, COX-2) .

Q. How should researchers address discrepancies in biological activity data?

Contradictions may stem from assay conditions or cell line variability. Mitigation strategies include:

  • Standardized Protocols : Use CLIA-certified assays with positive controls (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Calculate IC₅₀ values across 3+ independent replicates.
  • ADMET Profiling : Assess bioavailability, metabolic stability, and off-target effects in parallel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.